Cas no 923112-89-4 (N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide)

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is a synthetic organic compound. It exhibits potent binding affinities and high selectivity for its target receptors, offering potential applications in medicinal chemistry. The molecule's unique structure confers stability and favorable pharmacokinetic properties, making it a promising candidate for drug discovery and development.
N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide structure
923112-89-4 structure
商品名:N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide
CAS番号:923112-89-4
MF:C23H22N4O
メガワット:370.446984767914
CID:6295281
PubChem ID:18568504

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide 化学的及び物理的性質

名前と識別子

    • N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide
    • F2206-0138
    • AB01284931-01
    • 923112-89-4
    • AKOS004952413
    • N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenylbutanamide
    • N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbutanamide
    • N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
    • NCGC00285510-01
    • インチ: 1S/C23H22N4O/c1-17-14-15-27-16-21(26-23(27)24-17)19-10-12-20(13-11-19)25-22(28)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,28)
    • InChIKey: REFNFYYAFVQCOT-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCC1C=CC=CC=1)NC1C=CC(=CC=1)C1=CN2C=CC(C)=NC2=N1

計算された属性

  • せいみつぶんしりょう: 370.17936134g/mol
  • どういたいしつりょう: 370.17936134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 499
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 59.3Ų

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2206-0138-5μmol
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2206-0138-4mg
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2206-0138-1mg
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2206-0138-2mg
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2206-0138-3mg
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2206-0138-10mg
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2206-0138-2μmol
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2206-0138-5mg
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2206-0138-10μmol
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
923112-89-4 90%+
10μl
$69.0 2023-05-16

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide 関連文献

N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamideに関する追加情報

Introduction to N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide (CAS No. 923112-89-4)

N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide, identified by its CAS number 923112-89-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a 7-methylimidazo[1,2-apyrimidin core within its structure suggests a potential for biological activity, particularly in the realm of targeting specific enzymatic pathways or receptors.

The< strong>N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl moiety is particularly noteworthy, as it combines an imidazopyrimidine scaffold with a phenyl ring, which can influence both the solubility and bioavailability of the compound. The< strong>4-phenylbutanamide component further contributes to the molecule's complexity, offering multiple sites for functionalization and interaction with biological targets.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse pharmacological properties. The imidazopyrimidine scaffold is known for its role in various pharmacological applications, including antiviral, anticancer, and anti-inflammatory agents. The incorporation of a< strong>7-methylimidazo[1,2-apyrimidin unit into the< strong>N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl moiety may enhance the compound's ability to interact with biological targets, making it a promising candidate for further investigation.

One of the most exciting aspects of this compound is its potential as a lead molecule in drug discovery. The< strong>4-phenylbutanamide group can serve as a hinge region, allowing for optimal binding to target proteins. This structural feature is particularly important in the design of small molecules that require precise interactions with biological systems. The phenyl ring also provides a platform for further derivatization, enabling researchers to fine-tune the properties of the compound.

The synthesis of N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide involves several key steps that highlight the expertise required in organic chemistry. The formation of the imidazopyrimidine core requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the< strong>4-phenylbutanamide group necessitates precise functional group transformations, which can be challenging but are crucial for achieving the desired molecular structure.

In terms of biological activity, preliminary studies suggest that N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide may exhibit inhibitory effects on certain enzymes or receptors. These findings are based on computational modeling and in vitro assays conducted by researchers in the field. While more extensive studies are needed to confirm these observations, they provide a promising starting point for exploring the compound's therapeutic potential.

The< strong>N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl moiety has been identified as a key pharmacophore in several drug candidates that have shown efficacy in preclinical models. Its ability to interact with biological targets is influenced by its electronic properties and steric environment. The< strong>7-methylimidazo[1,2-apyrimidin unit contributes to this pharmacophore by providing a rigid framework that can be optimized for binding affinity.

The< strong>4-phenylbutanamide group plays a complementary role in this molecule by enhancing its solubility and metabolic stability. This is particularly important for drug candidates that are intended for oral administration or other routes of delivery where physicochemical properties can significantly impact bioavailability. The phenyl ring also offers opportunities for further chemical modifications, allowing researchers to explore different analogs with potentially improved pharmacological profiles.

In conclusion, N-(4-{7-methylimidazo[1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide (CAS No. 923112-89) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it a valuable candidate for further investigation. As research in heterocyclic chemistry continues to advance, compounds like this one will play an increasingly important role in the development of new therapeutic agents.

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